

Application Note: (1S)-2,2-Dimethylcyclopropan-1-amine as a Chiral Building Block

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Compound of Interest

Compound Name: (1S)-2,2-Dimethylcyclopropan-1-amine

CAS No.: 106462-19-5

Cat. No.: B8012022

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Abstract & Strategic Significance

(1S)-2,2-Dimethylcyclopropan-1-amine (CAS: 1955474-23-3, HCl salt) is a "privileged" chiral building block in modern drug discovery.[1] Its structural value lies in its ability to serve as a conformationally restricted, metabolically stable bioisostere for tert-butyl and isopropyl groups.

In medicinal chemistry, this moiety is deployed to:

- **Block Metabolic Hotspots:** The gem-dimethyl group sterically shields the adjacent nitrogen and carbon atoms from Cytochrome P450 (CYP) oxidation, significantly extending half-life () compared to flexible alkyl chains.
- **Lock Bioactive Conformations:** The rigid cyclopropane ring fixes the vector of the amine lone pair, enhancing selectivity for GPCRs and enzymes (e.g., HCV NS3/4A protease inhibitors, kinases).

- Modulate Lipophilicity: It increases lipophilicity (LogP) without the entropic penalty associated with flexible alkyl chains.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]

Property	Data	Notes
IUPAC Name	(1S)-2,2-Dimethylcyclopropan-1-amine	
Molecular Formula		
Molecular Weight	85.15 g/mol (Free Base)	~121.6 g/mol as HCl salt
Chirality	(1S)	Critical for target stereoselectivity
Boiling Point	~85°C (Predicted)	Volatile as free base.[1][2][3][4][5][6][7] Handle as salt.
pKa	~9.0 - 9.5	Typical primary amine basicity
Appearance	White crystalline solid (HCl salt)	Hygroscopic
Solubility	Water, Methanol, DMSO	Poor in non-polar solvents (as salt)

Critical Application: Fragment-Based Drug Design (FBDD)

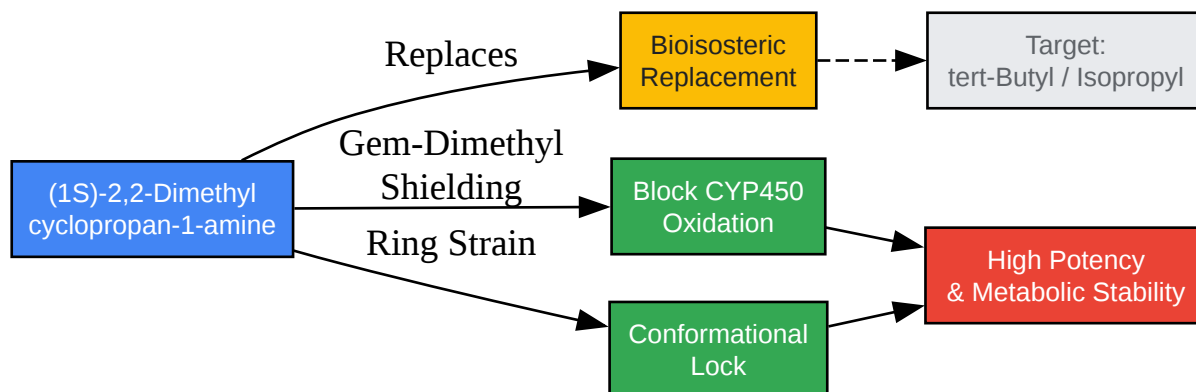
This building block is most frequently used to synthesize Urea and Amide linkers in protease inhibitors.[1]

Mechanism of Action in HCV Inhibitors

In the development of second-generation HCV NS3/4A protease inhibitors (e.g., analogs of Boceprevir/Narlaprevir), the (1S)-2,2-dimethylcyclopropyl moiety acts as a P1 or P2 capping group.

- Steric Bulk: The gem-dimethyl group fills the hydrophobic S1/S2 pocket of the protease.
- Rigidity: It minimizes the entropy loss upon binding, improving

DOT Diagram: Structural Logic in Drug Design



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Caption: Logical flow of using **(1S)-2,2-dimethylcyclopropan-1-amine** to optimize drug pharmacokinetics.

Experimental Protocols

Protocol A: Chemo-Enzymatic Synthesis (High Enantiopurity)

Objective: Synthesize **(1S)-2,2-dimethylcyclopropan-1-amine** with >98% ee. Rationale: Chemical asymmetric cyclopropanation (e.g., Charette) is effective but often requires expensive chiral auxiliaries. The enzymatic route using Pig Liver Esterase (PLE) is scalable and highly selective.

Workflow:

- Desymmetrization: Hydrolysis of dimethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate using PLE.
- Curtius Rearrangement: Conversion of the chiral acid to the amine.

Step-by-Step Methodology:

- Enzymatic Hydrolysis:
 - Suspend dimethyl 2,2-dimethylcyclopropane-1,1-dicarboxylate (10 g) in phosphate buffer (pH 7.0, 0.1 M).
 - Add Pig Liver Esterase (PLE, 1000 units). Stir at 30°C.
 - Monitor pH and maintain at 7.0 using 1N NaOH (pH-stat).
 - Stop reaction when 1 equivalent of base is consumed (approx. 24-48 h).[1]
 - Result: (1R)-2,2-dimethyl-1-(methoxycarbonyl)cyclopropanecarboxylic acid (98% ee).
- Curtius Rearrangement (to Amine):
 - Dissolve the mono-acid in dry Toluene.[1] Add Triethylamine (1.1 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq).
 - Heat to 80°C for 2 hours (evolution of gas indicates isocyanate formation).
 - Add tert-Butanol (excess) and reflux for 4 hours to form the Boc-protected amine.
 - Deprotection: Treat the crude Boc-amine with 4M HCl in Dioxane (2 h, RT).
 - Isolation: Concentrate in vacuo. Triturate with diethyl ether to obtain **(1S)-2,2-dimethylcyclopropan-1-amine** hydrochloride as a white solid.[1]

Protocol B: Amide Coupling (Sterically Hindered System)

Challenge: The gem-dimethyl group at C2 creates significant steric hindrance for nucleophilic attack by the C1-amine.[1] Standard EDC/NHS couplings often fail or proceed slowly. Solution: Use of high-activity coupling agents (HATU) or acid chlorides.[1]

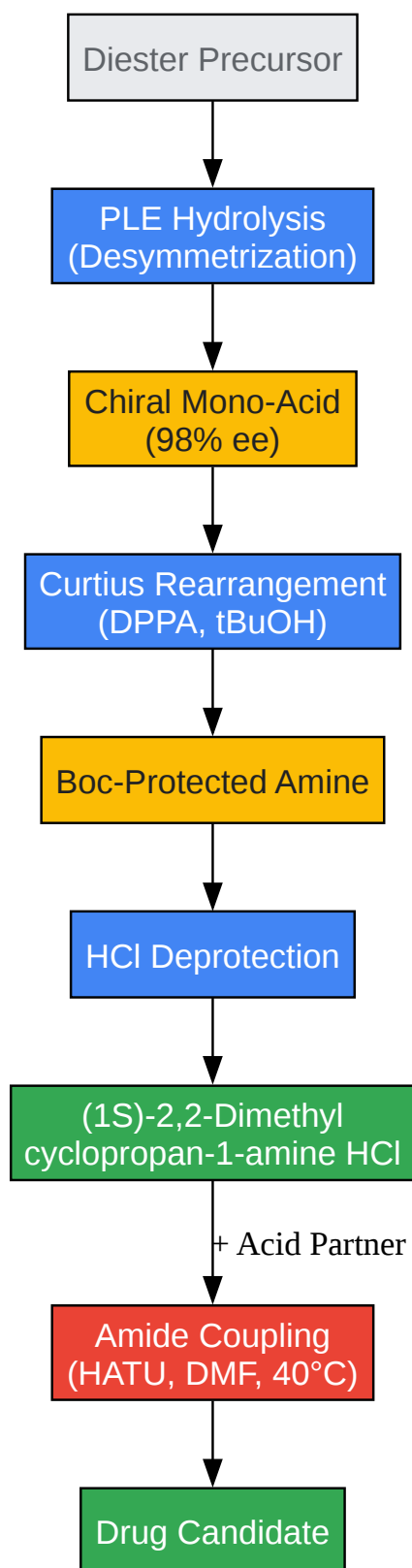
Reagents:

- Carboxylic Acid Partner (1.0 eq)
- **(1S)-2,2-Dimethylcyclopropan-1-amine HCl** (1.2 eq)[1]
- HATU (1.2 eq)
- DIPEA (3.0 eq)
- Solvent: DMF (anhydrous)

Procedure:

- Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF (0.1 M concentration) under Nitrogen. Stir for 5 minutes.
- Addition: Add DIPEA followed immediately by the amine HCl salt.
 - Note: Pre-mixing the amine and DIPEA in a separate vial ensures the free base is available immediately upon addition.
- Reaction: Stir at 40°C (mild heating helps overcome steric barrier) for 12-16 hours.
- Workup: Dilute with EtOAc, wash with Sat.
(x2), Water, and Brine.[8] Dry over

DOT Diagram: Synthesis & Coupling Workflow



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Caption: Chemo-enzymatic synthesis pathway and downstream coupling logic.

Troubleshooting & Handling

Issue	Cause	Solution
Low Yield in Coupling	Steric hindrance from gem-dimethyl group.[1]	Switch from EDC to HATU or COMU. Increase temp to 40-50°C. Use Acid Chloride method if stable.
Racemization	Harsh conditions during synthesis.	Avoid strong bases at high temps. The enzymatic route is preferred for maintaining optical purity.
Volatility	Free amine has high vapor pressure.	Always store and weigh as the HCl salt. Generate free base in situ only.
Hygroscopicity	HCl salt absorbs moisture.	Store in a desiccator at -20°C. Warm to RT before opening.

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